4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide
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Overview
Description
4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-pyridinylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(3-pyridinylmethyl)-1-naphthalenesulfonamide.
Reduction: Formation of 4-methoxy-N-(3-pyridinylmethyl)-1-naphthalenamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-pyridinylmethyl)benzamide
- 4-methoxy-N-(2-pyridinylmethyl)benzamide
- 4-methoxy-N-(3-pyridinylmethyl)isophthalamide
Uniqueness
4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring and a sulfonamide group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-8-9-17(15-7-3-2-6-14(15)16)23(20,21)19-12-13-5-4-10-18-11-13/h2-11,19H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPPYFDJTOXSAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325539 |
Source
|
Record name | 4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
457960-39-3 |
Source
|
Record name | 4-methoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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